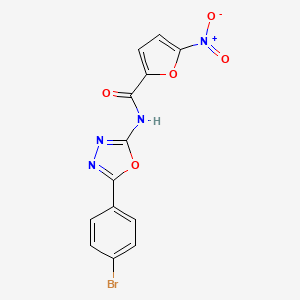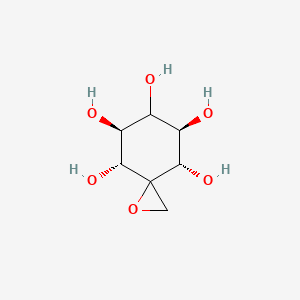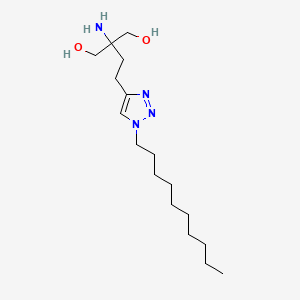
Vonifimod
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vonifimod is a small molecule immunomodulator developed by Nextgen Biologics Inc. It is known for its role as an antagonist of sphingosine-1-phosphate receptors (S1PRs). This compound has shown potential in treating conditions such as alopecia areata and non-alcoholic steatohepatitis .
Métodos De Preparación
The synthesis of Vonifimod involves multiple steps, including the preparation of intermediates and final coupling reactions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the formation of heterocyclic structures .
Análisis De Reacciones Químicas
Vonifimod undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Vonifimod has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the interactions of sphingosine-1-phosphate receptors.
Biology: Investigated for its effects on immune cell signaling and function.
Medicine: Explored as a potential treatment for autoimmune diseases and inflammatory conditions.
Industry: Utilized in the development of new therapeutic agents targeting sphingosine-1-phosphate receptors.
Mecanismo De Acción
Vonifimod exerts its effects by antagonizing sphingosine-1-phosphate receptors. This action disrupts the signaling pathways mediated by these receptors, leading to modulation of immune cell function and reduction of inflammation. The molecular targets include various subtypes of sphingosine-1-phosphate receptors, and the pathways involved are related to immune cell trafficking and cytokine production .
Comparación Con Compuestos Similares
Vonifimod is unique in its specific antagonistic action on sphingosine-1-phosphate receptors. Similar compounds include:
Fingolimod: Another sphingosine-1-phosphate receptor modulator used in the treatment of multiple sclerosis.
Siponimod: A selective sphingosine-1-phosphate receptor modulator also used for multiple sclerosis.
Ozanimod: A sphingosine-1-phosphate receptor modulator used for the treatment of ulcerative colitis and multiple sclerosis.
Propiedades
Número CAS |
2118903-18-5 |
|---|---|
Fórmula molecular |
C17H34N4O2 |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
2-amino-2-[2-(1-decyltriazol-4-yl)ethyl]propane-1,3-diol |
InChI |
InChI=1S/C17H34N4O2/c1-2-3-4-5-6-7-8-9-12-21-13-16(19-20-21)10-11-17(18,14-22)15-23/h13,22-23H,2-12,14-15,18H2,1H3 |
Clave InChI |
LTSWFNFQPMMTIG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCN1C=C(N=N1)CCC(CO)(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


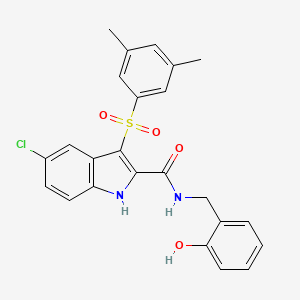
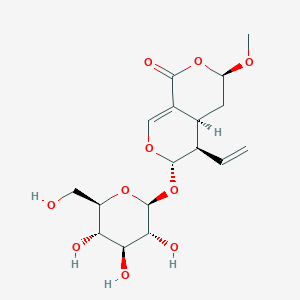
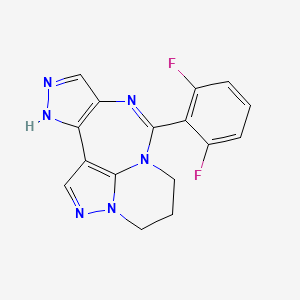
![1-[(2R,4R,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12397870.png)
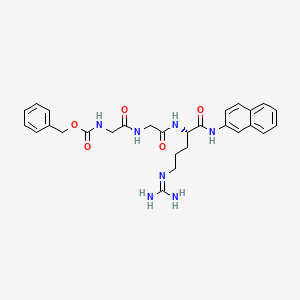
![(9aS)-N-[(4-bromophenyl)methyl]-6-[(2S)-butan-2-yl]-8-[(4-methoxynaphthalen-1-yl)methyl]-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12397880.png)
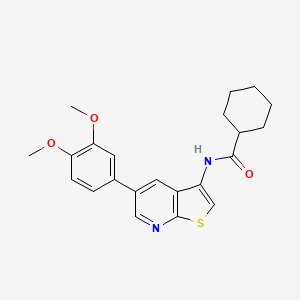
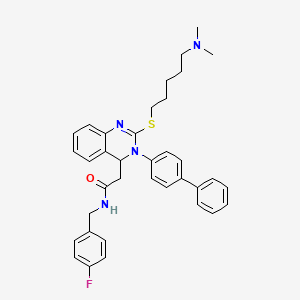
![N-[1-[(2R,3S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12397904.png)
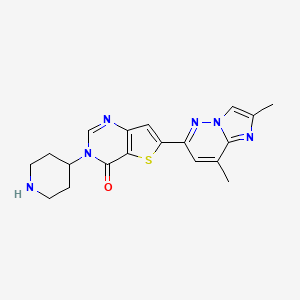
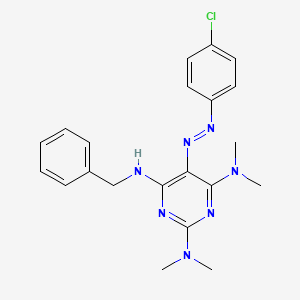
![5,6-Dimethyl-4-(2-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B12397916.png)
